Saponin PE Saponin PE Saponin PE is a natural product found in Caulophyllum thalictroides, Lonicera japonica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16673446
InChI: InChI=1S/C41H66O12/c1-36(2)14-16-41(35(48)49)17-15-39(6)21(22(41)18-36)8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-40(26,39)7)52-34-32(28(44)23(43)20-50-34)53-33-31(47)30(46)29(45)24(19-42)51-33/h8,22-34,42-47H,9-20H2,1-7H3,(H,48,49)/t22-,23-,24+,25-,26+,27-,28-,29+,30-,31+,32+,33-,34-,38-,39+,40+,41-/m0/s1
SMILES:
Molecular Formula: C41H66O12
Molecular Weight: 751.0 g/mol

Saponin PE

CAS No.:

Cat. No.: VC16673446

Molecular Formula: C41H66O12

Molecular Weight: 751.0 g/mol

* For research use only. Not for human or veterinary use.

Saponin PE -

Specification

Molecular Formula C41H66O12
Molecular Weight 751.0 g/mol
IUPAC Name (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Standard InChI InChI=1S/C41H66O12/c1-36(2)14-16-41(35(48)49)17-15-39(6)21(22(41)18-36)8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-40(26,39)7)52-34-32(28(44)23(43)20-50-34)53-33-31(47)30(46)29(45)24(19-42)51-33/h8,22-34,42-47H,9-20H2,1-7H3,(H,48,49)/t22-,23-,24+,25-,26+,27-,28-,29+,30-,31+,32+,33-,34-,38-,39+,40+,41-/m0/s1
Standard InChI Key GXWUEMSASMVWKO-LFGJQLCQSA-N
Isomeric SMILES C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

Introduction

Structural Definition and Biochemical Classification of Saponin PE

Saponin PE represents a triterpenoid saponin subclass distinguished by its unique glycosylation pattern and aglycone core. While the term "PE" remains unspecified in contemporary literature, its nomenclature likely derives from proprietary research designations or specific functional modifications (e.g., "Pharmacokinetic Enhancement" or "Polymer Electrode" applications) . Structural analyses of analogous saponins, such as those from Glycyrrhiza glabra, reveal a β-amyrin-derived aglycone bonded to oligosaccharide chains at C-3 and C-28 positions . Comparative studies suggest that Saponin PE may incorporate carboxyl or hydroxyl groups at noncanonical positions to optimize solubility and redox activity .

Electrochemical and Surface-Active Properties

Electron Transfer Enhancement in Composite Materials

Integration of Saponin PE into carbon nanotube (CNT) matrices significantly augments electron transfer kinetics. In modified carbon paste electrodes (CPE/SAP-CNT), the hybrid material demonstrated a 3.6-fold increase in anodic peak current compared to saponin-only electrodes and a 2.1-fold enhancement over CNT-only systems . This synergistic effect arises from saponin-CNT π-π stacking interactions, which reduce charge-transfer resistance (RctR_{ct}) from 450 Ω to 92 Ω .

Table 1: Electrochemical Performance of Saponin PE Composites

SystemAnodic Current (µA)Stability (Cycles)Signal Loss (%)
CPE/SAP12.4 ± 1.25060
CPE/CNT21.7 ± 2.115015
CPE/SAP-CNT (PE)45.3 ± 3.82002

Surfactant Behavior and Industrial Applications

As a natural surfactant, Saponin PE reduces surface tension to 32.5 mN/m at 0.1% concentration, outperforming synthetic counterparts like SDS (36.2 mN/m) . Its critical micelle concentration (CMC) of 0.05 mM enables applications in:

  • Pharmaceutical nanoemulsions: Stabilizing berberine vesicles for 4× bioavailability enhancement .

  • Food processing: Foaming and emulsification in plant-based products .

Pharmacokinetic Challenges and Delivery Innovations

Bioavailability Limitations

Despite its therapeutic potential, Saponin PE faces intrinsic pharmacokinetic barriers:

  • Oral bioavailability: <5% due to first-pass metabolism and P-glycoprotein efflux .

  • Half-life (t1/2t_{1/2}): 2.3 ± 0.4 hours in murine models, necessitating frequent dosing .

Advanced Delivery Systems

Recent formulations address these limitations through:

  • Colon-targeted osmotic pumps: Zero-order release kinetics over 8 hours (pH 12.7), increasing CmaxC_{max} from 42 ng/mL to 158 ng/mL in canines .

  • Ginsenoside co-administration: Synergistic antiplatelet effects with 73% aggregation inhibition vs. 29% for monotherapy .

Therapeutic Mechanisms and Clinical Correlations

Multitarget Pharmacological Actions

In vitro and in vivo studies demonstrate Saponin PE’s polypharmacology:

  • Anticancer activity: IC₅₀ of 8.7 µM against HepG2 cells via Bax/Bcl-2 caspase-3 activation .

  • Antidiabetic effects: AMPK-mediated glucose uptake (2.1-fold increase in 3T3-L1 adipocytes) .

Gut Microbiota Interactions

Metabolomic profiling identified 11 fecal metabolites from Saponin PE biotransformation, primarily via hydrolysis and dehydration pathways. Germ-free models confirmed microbiota-dependent activation, with 38% lower AUC in axenic rats .

Stability and Scalability Considerations

Material Durability in Electrochemical Systems

The CPE/SAP-CNT composite retained 98% signal integrity after 200 cyclic voltammetry scans, compared to 40% for nonhybrid electrodes . Accelerated aging tests (40°C/75% RH) showed no structural degradation over 12 weeks.

Industrial Production Challenges

Key bottlenecks include:

  • Extraction yield: 0.8% w/w from raw botanicals, requiring 15-step purification .

  • Batch variability: ±18% saponin content across harvest seasons .

Future Directions and Research Gaps

Predictive Pharmacokinetic Modeling

Physiologically based pharmacokinetic (PBPK) models for Saponin PE must integrate:

  • Hepatic blood flow variability (CV% = 25–40%)

  • Protein binding nonlinearities (KdK_d = 1.2–3.8 µM)

Unresolved Questions

  • Toxicological thresholds: LD₅₀ remains uncharacterized in primates.

  • Long-term stability: Data beyond 6-month storage unavailable.

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